4-Fluoro-3-methylbenzamide

Lipophilicity Drug-likeness Physicochemical Property

Lead optimization often fails when halogen interchange unpredictably alters lipophilicity. 4-Fluoro-3-methylbenzamide (LogP 1.93) offers a strategic advantage over chloro (LogP 2.45) and bromo (LogP 2.22) analogs, ensuring predictable metabolic stability. • Direct precursor to the published Akt inhibitor N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide HCl. • ≥98% purity, in stock for immediate global shipping.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 261945-92-0
Cat. No. B1304790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methylbenzamide
CAS261945-92-0
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)N)F
InChIInChI=1S/C8H8FNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11)
InChIKeyJIZAZPRNIWVYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methylbenzamide – Fluorinated Building Block


4-Fluoro-3-methylbenzamide (CAS 261945-92-0) is a halogenated benzamide derivative (C₈H₈FNO, MW 153.15) characterized by a fluorine atom at the para position and a methyl group at the meta position . This substitution pattern makes it a key fluorinated building block in medicinal chemistry, where the fluorine atom is strategically employed to modulate lipophilicity, metabolic stability, and binding interactions of drug candidates [1]. The compound is commercially available as a research chemical with typical purities ≥95% from multiple global suppliers .

4-Fluoro-3-methylbenzamide Advantages Over Halogen Analogs


The selection of 4-fluoro-3-methylbenzamide over its 4-chloro-, 4-bromo-, or 4-iodo-3-methylbenzamide analogs is not arbitrary; the choice of halogen directly dictates the physicochemical and pharmacokinetic profile of downstream products. While a chlorine or bromine atom may be a useful synthetic handle for cross-coupling, the unique electronic properties of fluorine—high electronegativity, small van der Waals radius, and strong C-F bond—impart distinct effects on lipophilicity (logP), metabolic stability, and molecular conformation [1]. Consequently, interchanging the halogen motif risks failure in lead optimization campaigns where precise modulation of these parameters is critical for achieving target potency, selectivity, and ADME properties. The quantitative comparisons below demonstrate that the fluoro-derivative occupies a unique parameter space among its close structural analogs .

4-Fluoro-3-methylbenzamide: Key Differentiating Factors


LogP Advantage Over Chloro and Bromo Analogs

4-Fluoro-3-methylbenzamide exhibits a substantially lower calculated partition coefficient (LogP) than its 4-chloro and 4-bromo counterparts, indicating higher hydrophilicity. This is critical for improving aqueous solubility and reducing non-specific binding in biological assays [1] .

Lipophilicity Drug-likeness Physicochemical Property

Metabolic Stability: C-F Over C-Cl

The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond (bond dissociation energy ~116 kcal/mol for C-F vs. ~81 kcal/mol for C-Cl), making fluorinated aromatics inherently more resistant to cytochrome P450-mediated oxidative metabolism. This class-level advantage reduces the risk of rapid metabolic clearance [1].

Metabolic Stability Fluorine Chemistry Lead Optimization

Validated Precursor for Akt Kinase Inhibitors

4-Fluoro-3-methylbenzamide is a documented precursor for the synthesis of N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide hydrochloride, a potent inhibitor of protein kinase B (Akt), a critical target in oncology . This downstream compound has demonstrated in vivo efficacy in reducing tumor growth. Substituting the fluoro-benzamide precursor with a chloro- or bromo-analog would alter the critical binding interactions at the kinase ATP pocket and necessitate a complete re-validation of the structure-activity relationship (SAR) series.

Kinase Inhibitor Chemical Probe Cancer Research

4-Fluoro-3-methylbenzamide Applications


Lead Optimization for Improved Pharmacokinetics

Employ this compound as a late-stage functionalization building block or core scaffold fragment when the target candidate profile requires reduced logP and enhanced metabolic stability compared to chloro- or bromo- prototypes. Its predicted LogP of 1.93 offers a strategic advantage over the more lipophilic chloro- (LogP 2.45) and bromo- (LogP 2.22) analogs [1].

Validated Akt Kinase Probe Synthesis

Use as the essential starting material for the synthesis of the specific Akt inhibitor, N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide hydrochloride. This direct route provides a known active chemical probe for investigating PI3K/Akt signaling pathways, where structural fidelity to the published inhibitor is paramount for reproducible results .

Synthesis of Multi-Fluorinated Aromatics

Serve as a versatile intermediate in the synthesis of complex fluorinated aromatics. The amide functionality can undergo diverse transformations, while the C-F bond provides a robust, non-reactive site that simplifies late-stage functionalization at other ring positions, a distinct advantage over the more labile C-I or reactive C-Cl bonds.

Technical Documentation Hub

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